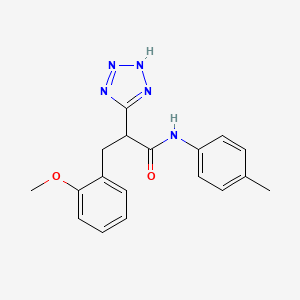

3-(2-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

説明

3-(2-Methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone functionalized with a 2-methoxyphenyl group at the C3 position, a tetrazole ring at the C2 position, and a 4-methylphenyl amide substituent. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . This compound is commercially available (Santa Cruz Biotechnology, sc-493146) but lacks extensive publicly reported pharmacological data.

特性

IUPAC Name |

3-(2-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-12-7-9-14(10-8-12)19-18(24)15(17-20-22-23-21-17)11-13-5-3-4-6-16(13)25-2/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHRLCLKVBTZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using methanol and a suitable methylating agent like methyl iodide.

Coupling with the Propanamide Moiety: The final step involves coupling the tetrazole ring with the propanamide moiety, which can be achieved through an amide bond formation reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

化学反応の分析

Types of Reactions

3-(2-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

3-(2-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 3-(2-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Features of Analogs

Key Observations:

Substituent Effects on Polarity: The target compound and Analog 4 share the 2-methoxyphenyl group, but Analog 4’s 4-fluorophenyl amide reduces molecular weight compared to the target’s 4-methylphenyl group. Fluorine’s electronegativity may enhance membrane permeability .

Bioisosteric Tetrazole Advantage :

- All compounds replace carboxylic acids with tetrazole, avoiding ionization at physiological pH. This modification is critical for oral bioavailability and resistance to enzymatic degradation .

Steric and Electronic Modifications: Analog 3’s 4-hydroxy-3-methoxyphenyl group introduces hydrogen-bonding capacity, which could enhance target binding but may reduce metabolic stability .

生物活性

3-(2-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 337.38 g/mol. The presence of both methoxy and tetrazole groups contributes to its distinctive chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N5O2 |

| Molecular Weight | 337.38 g/mol |

| CAS Number | 483993-93-7 |

| Purity | >90% |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in infectious diseases.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators. This inhibition could lead to reduced inflammation in various models of disease.

Antitumor Activity

Preliminary studies have demonstrated that this compound possesses antitumor activity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, an IC50 value of approximately 23 µM was reported against human cancer cell lines, indicating a promising therapeutic index.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : The tetrazole ring structure allows for binding interactions with various receptors, potentially modulating their activity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against common pathogens, demonstrating significant inhibition zones compared to control groups.

- Anti-inflammatory Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores, correlating with decreased levels of inflammatory cytokines in serum samples.

- Cancer Cell Line Studies : In vitro assays using MTT and flow cytometry revealed that treatment with the compound led to increased apoptotic cell death in A431 and HT29 cell lines, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。